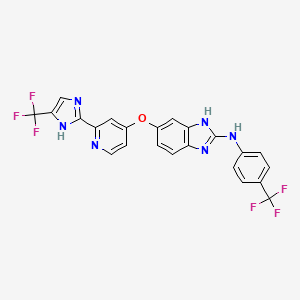![molecular formula C27H39Cl5N8O4 B1149965 methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;pentahydrochloride](/img/structure/B1149965.png)
methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;pentahydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CBB1007 (hydrochloride) is a cell-permeable amidino-guanidinium compound that acts as a potent, reversible, and substrate-competitive inhibitor of lysine-specific demethylase 1 (LSD1). It has an IC50 value of 5.27 μM for human LSD1 (hLSD1) . This compound is primarily used in scientific research to study the role of LSD1 in various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
CBB1007 (hydrochloride) is synthesized through a multi-step process involving the amidation of specific benzoyl and piperazine derivatives. The key steps include:
Amidation: The reaction of 4-carbamimidoylbenzoyl chloride with piperazine to form an intermediate.
Esterification: The intermediate is then esterified with methyl 3-hydroxybenzoate.
Hydrochloride Formation: The final product is obtained by treating the esterified compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
The industrial production of CBB1007 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
CBB1007 (hydrochloride) primarily undergoes:
Substitution Reactions: Involving the replacement of functional groups within the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Major Products
Substitution Reactions: Yield various substituted derivatives of CBB1007.
Hydrolysis: Produces the corresponding carboxylic acid and alcohol.
Wissenschaftliche Forschungsanwendungen
CBB1007 (hydrochloride) has a wide range of applications in scientific research:
Epigenetics: Used to study the role of LSD1 in histone demethylation and gene expression regulation.
Cancer Research: Investigated for its potential to selectively target cancer cells with pluripotent stem cell properties.
Neuroscience: Explored for its effects on neural differentiation and function.
Drug Development: Serves as a lead compound for developing new LSD1 inhibitors with therapeutic potential.
Wirkmechanismus
CBB1007 (hydrochloride) exerts its effects by inhibiting LSD1, an enzyme that demethylates histone H3 at lysine 4 (H3K4). This inhibition leads to an increase in the levels of H3K4me2 and H3K4me, which are associated with active gene transcription. The compound selectively targets LSD1 without affecting other histone demethylases such as LSD2 and JARID1A . This selective inhibition results in the activation of epigenetically suppressed genes and the arrest of pluripotent tumor cell growth .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
GSK-LSD1: Ein weiterer selektiver LSD1-Inhibitor mit einer anderen chemischen Struktur.
ORY-1001: Ein potenter LSD1-Inhibitor, der in klinischen Studien zur Krebsbehandlung eingesetzt wird.
SP2509: Ein LSD1-Inhibitor mit einem anderen Wirkmechanismus im Vergleich zu CBB1007.
Einzigartigkeit
CBB1007 (Hydrochlorid) ist einzigartig aufgrund seiner hohen Selektivität für LSD1 und seiner Fähigkeit, Zellen effektiv zu durchdringen. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rolle von LSD1 in verschiedenen biologischen Prozessen ohne Off-Target-Effekte .
Eigenschaften
Molekularformel |
C27H39Cl5N8O4 |
|---|---|
Molekulargewicht |
716.9 g/mol |
IUPAC-Name |
methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;pentahydrochloride |
InChI |
InChI=1S/C27H34N8O4.5ClH/c1-39-26(38)22-15-18(17-32-6-8-35(9-7-32)27(30)31)14-21(16-22)25(37)34-12-10-33(11-13-34)24(36)20-4-2-19(3-5-20)23(28)29;;;;;/h2-5,14-16H,6-13,17H2,1H3,(H3,28,29)(H3,30,31);5*1H |
InChI-Schlüssel |
FBXRLNJMTYEDJA-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=N)N)CN4CCN(CC4)C(=N)N.Cl.Cl.Cl.Cl.Cl |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=N)N)CN4CCN(CC4)C(=N)N.Cl.Cl.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




